Product packaging for 5,6-Difluoropyridin-3-ol(Cat. No.:)

5,6-Difluoropyridin-3-ol

Cat. No.: B8256223
M. Wt: 131.08 g/mol
InChI Key: XYKRYEYZOGDXKM-UHFFFAOYSA-N
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Description

5,6-Difluoropyridin-3-ol (CAS 1154579-85-7) is a fluorinated pyridine derivative of high importance in research and development, serving primarily as a versatile building block for synthesizing more complex molecules . Its molecular formula is C 5 H 3 F 2 NO and it has a molecular weight of 131.08 g/mol . The compound is predominantly used as a key intermediate in the synthesis of fluorinated pharmaceuticals . Its specific structure allows for selective functionalization, making it a valuable scaffold in medicinal chemistry for optimizing drug potency and metabolic stability . Research applications include its role in the development of novel antiviral and anti-inflammatory agents . Furthermore, the difluoropyridine motif is a common feature in compounds investigated for their therapeutic activity against various diseases, including those targeting specific enzymes and receptors . Beyond pharmaceuticals, this intermediate is also employed in agrochemical research to enhance the bioavailability and target specificity of crop protection products . For research purposes, the compound requires specific storage and handling conditions to maintain stability; it should be stored in an inert atmosphere at 2-8°C . Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3F2NO B8256223 5,6-Difluoropyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKRYEYZOGDXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6 Difluoropyridin 3 Ol and Analogous Compounds

Strategies for Incorporating Fluorine into Pyridine (B92270) Systems

The introduction of fluorine onto a pyridine ring can be accomplished through two primary strategies: direct fluorination of a C-H bond or by converting a pre-existing functional group into a fluorine atom.

Direct C-H fluorination is an atom-economical approach that avoids the need for pre-functionalized substrates. researchgate.net Modern methods have been developed to achieve site-selective fluorination of pyridines and other nitrogen-containing heterocycles under relatively mild conditions.

A prominent method involves the use of silver(II) fluoride (B91410) (AgF₂), a commercially available reagent that can selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines and diazines. orgsyn.orgsigmaaldrich.comnih.gov The reaction typically occurs at or near ambient temperature and is complete within an hour, demonstrating high tolerance for various functional groups. orgsyn.orgnih.gov The proposed mechanism is analogous to the classic Chichibabin amination reaction, which accounts for the exclusive regioselectivity for the position adjacent to the ring nitrogen. nih.govpkusz.edu.cn

Another class of reagents used for direct fluorination are electrophilic N-F reagents, such as Selectfluor® (F-TEDA-BF₄). nih.gov These reagents deliver a formal "F⁺" species to an electron-rich center. mdpi.com While direct fluorination of the pyridine ring itself can be challenging, these reagents are effective in fluorinating derivatives like 1,2-dihydropyridines, which can subsequently eliminate hydrogen fluoride to yield the corresponding fluorinated pyridines. nih.gov The development of various N-F fluorinating agents, including N-fluoropyridinium salts, has provided a range of options with varying reactivity for different substrates. nih.gov

Table 1: Examples of Direct C-H Fluorination of Pyridine Derivatives This table is generated based on findings from the text and provides illustrative examples.

Starting Material Reagent Product Key Observation
3-Substituted Pyridines AgF₂ 2-Fluoro-3-substituted Pyridine High to exclusive selectivity for the C-2 position. nih.gov
Pyridine AgF₂ 2-Fluoropyridine (B1216828) Reaction occurs at ambient temperature. nih.gov

This strategy involves the synthesis of a pyridine ring with a suitable leaving group, which is then displaced by a fluoride ion in a nucleophilic substitution reaction. The most common precursor-based method is the halogen-exchange (Halex) reaction, where chloro- or bromo-pyridines are converted to their fluoro-analogs. googleapis.com

Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are typically used as the fluoride source in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. googleapis.comgoogle.com The efficiency of the Halex reaction is highly dependent on the position of the halogen. Chlorine atoms at the 2- and 4-positions (alpha and gamma to the ring nitrogen) are significantly more susceptible to nucleophilic displacement by fluoride than those at the 3-position (beta). googleapis.com This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the transition state of the substitution reaction. For instance, pentachloropyridine (B147404) can be selectively fluorinated at the 2, 4, and 6 positions using KF. googleapis.com

Table 2: Examples of Precursor-Based Fluorination (Halex Reaction) This table is generated based on findings from the text and provides illustrative examples.

Precursor Fluorinating Agent Solvent Product
Pentachloropyridine KF Aprotic Amide / Aromatic Hydrocarbon 3,5-Dichloro-2,4,6-trifluoropyridine (B155018) googleapis.com
2,6-Dichloropyridine KF DMSO 2,6-Difluoropyridine google.com

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Fluorinated Pyridinols

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings, such as polyfluoropyridines. nih.govwikipedia.org This pathway involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.com

In SNAr reactions of polyfluoroarenes and polyfluoropyridines, the position of nucleophilic attack is governed by the electronic effects of the fluorine substituents. nih.gov Nucleophiles preferentially attack carbon atoms where the resulting negative charge in the Meisenheimer complex can be most effectively stabilized. On polyfluorinated rings, substitution typically occurs at the position para to an existing fluorine atom. This is because the para-fluorine can effectively stabilize the intermediate through its strong inductive electron-withdrawal, and the negative charge can be delocalized onto the electronegative ring nitrogen. nih.gov

For example, the reaction of octafluorotoluene (B1221213) with phenothiazine (B1677639) results in selective substitution at the C-4 position, which is para to the trifluoromethyl group, demonstrating the powerful directing effect of electron-withdrawing groups in these systems. nih.gov This principle allows for the controlled, stepwise functionalization of polyfluorinated pyridines to build complex molecular architectures.

Fluorine atoms exert a profound influence on the reactivity of pyridine rings in SNAr reactions. masterorganicchemistry.comstackexchange.com This influence stems from two key properties:

Activation of the Aromatic Ring : Fluorine is the most electronegative element, and its powerful negative inductive effect (-I) withdraws electron density from the aromatic ring. stackexchange.com This makes the ring highly electrophilic and susceptible to attack by nucleophiles. nih.govmasterorganicchemistry.com The strong electron withdrawal stabilizes the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the rate-determining first step (nucleophilic attack). stackexchange.comyoutube.com

The synthesis of fluorinated aminopyridines and pyridinols from polyfluoropyridine precursors is readily achieved via SNAr pathways. The high reactivity of C-F bonds in these activated systems allows for their displacement by oxygen and nitrogen nucleophiles. nih.gov

Hydroxylation can be accomplished by reacting a polyfluoropyridine with a hydroxide (B78521) source, such as sodium or potassium hydroxide. The hydroxide ion acts as the nucleophile, displacing a fluoride ion to form the corresponding pyridinol. Similarly, amination is achieved by reacting the fluorinated pyridine with ammonia (B1221849) or a primary/secondary amine. googleapis.comyoutube.com For instance, 3,5-dichloro-2,4,6-trifluoropyridine can be readily converted to 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) by treatment with ammonia, where the fluorine at the highly activated C-4 position is selectively displaced. googleapis.com These amination and hydroxylation reactions are crucial steps for accessing a wide range of biologically active pyridine derivatives. nih.govchemrxiv.org

Table 3: Mentioned Chemical Compounds

Compound Name
5,6-Difluoropyridin-3-ol
Silver(II) fluoride
Selectfluor® (F-TEDA-BF₄)
2-Fluoropyridine
3-Fluoro-3,6-dihydropyridines
1,2-Dihydropyridines
N-fluoropyridinium salts
Potassium fluoride
Cesium fluoride
Dimethyl sulfoxide
Sulfolane
3,5-Dichloro-2,4,6-trifluoropyridine
2,6-Difluoropyridine
2,3-Difluoro-5-chloropyridine
Pentachloropyridine
2,6-Dichloropyridine
2,3,5-Trichloropyridine
Octafluorotoluene
Phenothiazine
4-amino-3,5-dichloro-2,6-difluoropyridine
Sodium hydroxide
Potassium hydroxide

Cross-Coupling and Organometallic Reactions

Cross-coupling and organometallic reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to functionalized pyridines.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the synthesis of biaryl and acetylenic compounds. The Suzuki-Miyaura and Sonogashira reactions are particularly relevant for the functionalization of halogenated pyridines.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. claremont.eduscholaris.ca This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids and their derivatives. claremont.eduscholaris.ca For the synthesis of analogs of this compound, a suitable precursor, such as a bromo- or iodo-difluoropyridinol, would be coupled with a boronic acid or ester. The reactivity of the halide in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient heteroaryl halides.

A notable example is the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and pinacol (B44631) boronic esters. claremont.edu This reaction, catalyzed by Pd(dppf)Cl₂, proceeds in modest to good yields and demonstrates the feasibility of coupling functionalized pyridines. claremont.edu

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane/H₂O65-1005-89 claremont.eduresearchgate.net
Pd(OAc)₂RuPhosK₃PO₄n-Butanol100Good to Excellent researchgate.net
Pd₂(dba)₃SPhos/XPhosK₃PO₄n-Butanol100Good to Excellent researchgate.net

The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netwikipedia.org This reaction provides a direct route to alkynyl-substituted pyridines, which are versatile intermediates for further transformations.

A general two-step procedure has been developed for the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from 5- and 6-bromo-3-fluoro-2-cyanopyridines using a Sonogashira cross-coupling as the key step. researchgate.netsoton.ac.uk This methodology is compatible with a wide range of functional groups, including free alcohols and unprotected amines, and proceeds under mild, room temperature conditions. researchgate.net The reaction of 6-bromo-3-fluoro-2-pyridinecarbonitrile with various terminal alkynes in the presence of a palladium catalyst and a copper(I) cocatalyst affords the corresponding 6-alkynyl-3-fluoro-2-cyanopyridines in high yields. soton.ac.uk

SubstrateAlkyneCatalystCo-catalystBaseSolventYield (%)Reference
6-bromo-3-fluoro-2-pyridinecarbonitrilePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF91 soton.ac.uk
6-bromo-3-fluoro-2-pyridinecarbonitrile1-HeptynePd(PPh₃)₂Cl₂CuIEt₃NTHF93 soton.ac.uk
6-bromo-3-fluoro-2-pyridinecarbonitrile3-Butyn-1-olPd(PPh₃)₂Cl₂CuIEt₃NTHF90 soton.ac.uk

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds. These reactions are particularly useful for the synthesis of arylamines and diaryl ethers from aryl halides. The use of ligands such as amino acids or diamines can significantly improve the efficiency of these reactions, allowing them to proceed under milder conditions. researchgate.net

For the synthesis of analogs of this compound, a copper-catalyzed amination could be employed to introduce an amino group at a halogenated position of the pyridine ring. Similarly, a copper-mediated O-arylation could be used to form a diaryl ether linkage. The choice of the copper source, ligand, base, and solvent is crucial for the success of these transformations. For instance, a copper(I)-catalyzed amination of bromopyridine derivatives using aqueous ammonia has been reported to proceed efficiently at 60 °C. soton.ac.uk

Recent advancements have also demonstrated copper-catalyzed fluorination of aryl bromides using AgF as the fluorine source, where a pyridyl directing group was found to be essential for the reaction's success. rsc.org This suggests the potential for direct fluorination in the synthesis of fluorinated pyridines.

Integration into Organometallic Complexes

Fluorinated pyridines, including derivatives of this compound, can serve as ligands in the formation of organometallic complexes. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center. The presence of fluorine atoms can influence the electronic properties of the pyridine ring and, consequently, the properties of the resulting organometallic complex.

The synthesis of such complexes typically involves the reaction of the fluorinated pyridine ligand with a suitable metal precursor. For example, rhodium complexes with weakly binding, highly fluorinated benzene (B151609) ligands have been synthesized, demonstrating the ability of fluorinated aromatics to coordinate to metal centers. researchgate.net While specific examples involving this compound are not prevalent in the literature, the general principles of coordination chemistry suggest that it could form stable complexes with a variety of transition metals. These complexes could have applications in catalysis or materials science. The synthesis of organometallic compounds often requires anhydrous and anaerobic conditions due to the sensitivity of the reagents to air and moisture. archive.org

Ring-Forming Reactions and Cyclization Strategies

Ring-forming reactions and cyclization strategies are fundamental in heterocyclic chemistry for the construction of fused ring systems.

Construction of Fused Heterocyclic Systems

The pyridine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems. These reactions often involve the functionalization of the pyridine ring followed by an intramolecular cyclization. For instance, a pre-functionalized pyridine can be used as a building block for the synthesis of furo[2,3-b]pyridines. ias.ac.in One common strategy involves the O-alkylation of a 3-hydroxypyridine (B118123) derivative with a reagent containing an active halogen, followed by an intramolecular Thorpe-Ziegler cyclization. ias.ac.in

Another approach involves the palladium-catalyzed cross-coupling of o-iodoacetoxypyridines with terminal alkynes, followed by an electrophilic cyclization to yield 2,3-disubstituted furo[2,3-b]pyridines. ias.ac.in These strategies highlight the versatility of functionalized pyridines in the synthesis of more complex heterocyclic structures. The construction of fused heterocycles often leads to rigid, planar molecules that can exhibit interesting biological activities or material properties. rsc.org

Starting MaterialReagent(s)ProductReaction TypeReference
3-Cyano-2-hydroxypyridineHalogenated compound, BaseFuro[2,3-b]pyridineO-alkylation, Thorpe-Ziegler cyclization ias.ac.in
o-Iodoacetoxypyridine1-Alkyne, Pd(II) catalyst, I₂ or PdCl₂/CO2,3-Disubstituted furo[2,3-b]pyridineCross-coupling, Electrophilic cyclization ias.ac.in

N-Arylative Cyclization Methods

N-Arylative cyclization methods are employed to form nitrogen-containing heterocyclic rings. In the context of pyridinol derivatives, these methods could be used to construct fused systems where a new ring is formed through the nitrogen atom of a substituent on the pyridine core. For example, a palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling reaction of two simple arenes has been developed to generate 5,6-dihydrophenanthridines. nih.gov This type of reaction involves the formation of a new C-C bond between two aromatic rings, leading to a fused polycyclic system.

A plausible mechanism for such a reaction involves the directed palladation of a C-H bond, followed by an intramolecular concerted metalation-deprotonation (CMD) step and subsequent reductive elimination to form the product and regenerate the palladium catalyst. nih.gov While specific applications of N-arylative cyclization starting from this compound are not extensively documented, the principles of this methodology could be applied to suitably functionalized derivatives to access novel fused heterocyclic structures.

Process Optimization and Scale-Up Considerations

The transition of a synthetic route from the laboratory to a larger scale requires careful consideration of process optimization to ensure safety, efficiency, and cost-effectiveness.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. researchgate.netnih.gov These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents and intermediates, and the potential for automation and straightforward scalability. nih.govvcu.edu

Mechanistic Investigations and Reactivity Studies of 5,6 Difluoropyridin 3 Ol Derivatives

Detailed Reaction Mechanisms of Nucleophilic Substitutions

Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.org The pyridine (B92270) ring, inherently electron-deficient due to the electronegative nitrogen atom, is further activated towards nucleophilic aromatic substitution (SNAr) by the presence of fluorine atoms. The SNAr mechanism is a two-step process involving the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.comnih.gov

The presence of electron-withdrawing substituents, particularly at positions ortho and para to the leaving group, is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. wikipedia.orgmasterorganicchemistry.com In 5,6-Difluoropyridin-3-ol, the pyridine nitrogen and the two fluorine atoms serve as powerful activating groups.

Regioselectivity in SNAr reactions of this compound derivatives is a result of the complex interplay between steric and electronic factors.

Electronic Effects: The pyridine nitrogen atom strongly withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions, making these sites more electrophilic. The two fluorine atoms at C5 and C6 further deplete the ring's electron density through their potent inductive effects (-I effect), enhancing its susceptibility to nucleophilic attack. nih.govrsc.org The hydroxyl group at the C3 position has a dual electronic nature: it is electron-withdrawing by induction but electron-donating by resonance.

In the case of nucleophilic attack on the C6 position, the resulting negative charge in the Meisenheimer intermediate is effectively stabilized by resonance delocalization onto the electronegative pyridine nitrogen atom (para-position) and by the strong inductive effect of the adjacent fluorine atom at C5. Attack at the C5 position results in an intermediate where the negative charge is less effectively stabilized by the pyridine nitrogen (meta-position), though it is still stabilized by the C6 fluorine. Consequently, the C6 position is generally more activated towards nucleophilic substitution.

Steric Effects: Steric hindrance can also play a significant role in directing the regiochemical outcome. The hydroxyl group at C3 is in proximity to the C5 position, potentially hindering the approach of a nucleophile. This effect becomes more pronounced with bulkier nucleophiles. Studies on analogous systems, such as 3-substituted 2,6-dichloropyridines, have demonstrated that bulky substituents at the 3-position sterically favor nucleophilic attack at the more accessible 6-position over the 2-position. researchgate.net This suggests that in this compound, nucleophilic substitution is likely favored at the C6 position, which is sterically less encumbered than the C5 position.

The table below summarizes the directing effects of the substituents on nucleophilic attack.

PositionElectronic Activation (Pyridine N)Electronic Activation (Fluorine)Steric Hindrance (OH group)Overall Favorability
C6 High (Para)High (from C5-F)LowHigh
C5 Moderate (Meta)High (from C6-F)ModerateModerate

In nucleophilic aromatic substitution reactions, the mobility of halogen leaving groups often follows an order that is inverted compared to SN1 and SN2 reactions. The typical order of reactivity is F > Cl > Br > I. youtube.com

This counterintuitive trend is because the rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. Fluorine's superior ability as a leaving group in this context stems from its extreme electronegativity. This property creates a significant partial positive charge on the attached carbon atom, making it highly electrophilic and accelerating the formation of the Meisenheimer complex. youtube.comacs.org The high stability of the C-F bond is overcome by the stabilization gained in the formation of the intermediate.

Research has shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than the corresponding reaction with 2-chloropyridine (B119429), underscoring the enhanced reactivity imparted by the fluorine substituent. acs.org

The table below illustrates the relative reactivity of halopyridines.

CompoundNucleophileSolventRelative RateReference
2-FluoropyridineNaOEtEtOH320 acs.org
2-ChloropyridineNaOEtEtOH1 acs.org

Reactivity of Hydroxyl and Fluorine Substituents in the Pyridine Ring

The hydroxyl group at the C3 position of this compound is a versatile functional handle for subsequent chemical modifications.

Acidity: The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form the corresponding pyridinolate anion. This conversion significantly increases the electron-donating capacity of the substituent, which can deactivate the ring towards further nucleophilic substitution.

Functionalization: The hydroxyl group can undergo various transformations common to phenols. It can be alkylated to form ethers (e.g., via the Williamson ether synthesis), acylated to form esters, or converted into sulfonate esters (e.g., tosylates, mesylates, or triflates). nih.gov This conversion of the hydroxyl group into a sulfonate ester can transform it into a good leaving group, enabling a different set of substitution reactions at the C3 position.

Protecting Group: In multi-step syntheses, the reactivity of the hydroxyl group may necessitate its protection to prevent unwanted side reactions while other parts of the molecule are being modified. evitachem.com

The two fluorine atoms at the C5 and C6 positions are the primary drivers of the high reactivity of the pyridine ring towards nucleophiles. nih.gov

Inductive Effect: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) is the dominant factor in activating the ring. This effect polarizes the carbon-fluorine bonds, increases the electrophilicity of the attached carbon atoms, and critically, stabilizes the anionic Meisenheimer intermediate, thus lowering the activation energy for the SNAr reaction. masterorganicchemistry.com

Electronic Perturbation: The substitution of hydrogen with fluorine atoms introduces new molecular orbitals that conjugate with the aromatic π-system. This phenomenon, sometimes referred to as "fluoromaticity," can lead to further stabilization of the ring structure and shorter C-F bonds as more fluorine atoms are added. nih.gov This enhanced stability makes the ring more resistant to addition reactions but facilitates substitution pathways. nih.gov The cumulative effect of multiple fluorine atoms can draw substantial electron density from the aromatic ring, creating a "π-hole" and making the ring highly electrophilic. rsc.org

Reaction Kinetics and Thermodynamics

The kinetics of SNAr reactions involving fluorinated pyridines are generally second-order, with the rate being dependent on the concentrations of both the heterocyclic substrate and the nucleophile. The reaction rate is profoundly influenced by the nature of the leaving group, the nucleophile, and the solvent.

As previously noted, fluoropyridines exhibit significantly higher reaction rates in SNAr reactions compared to their chloro- or bromo-analogues. A quantitative study demonstrated that 2-fluoropyridine reacts with sodium ethoxide in ethanol (B145695) 320 times faster than 2-chloropyridine does under the same conditions. acs.org This kinetic advantage makes fluorinated heterocycles highly valuable substrates for late-stage functionalization, allowing for the introduction of a wide range of nucleophiles under mild conditions. acs.orgorgsyn.org

Solvent choice also has a significant impact on reaction kinetics and even regioselectivity. For instance, in reactions of 3-substituted 2,6-dichloropyridines, the regioselectivity was found to correlate strongly with the solvent's hydrogen-bond acceptor ability (Kamlet–Taft β parameter). researchgate.net A switch from a non-hydrogen-bond-accepting solvent like dichloromethane (B109758) to a strong acceptor like DMSO could invert the regiochemical outcome. researchgate.net While specific kinetic and thermodynamic data for this compound are not widely published, these established principles for related fluorinated and substituted pyridines provide a strong framework for understanding its reactivity.

Stability and Degradation Pathways

Influence of Solvent Polarity and Temperature on Compound Stability

Specific studies on the influence of solvent polarity and temperature on the stability of this compound have not been identified. For other fluorinated pyridines, it has been noted that polar aprotic solvents may enhance stability by effectively solvating reactive intermediates.

Interactive Data Table: General Stability of Related Fluorinated Pyridines

Compound ClassSolvent PolarityTemperatureGeneral Stability Observations
Fluorinated PyridinesPolar Aprotic (e.g., DMF)High (80-140 °C)Generally stable, used as reaction media for synthesis. smolecule.com
Fluorinated DrugsAqueousAmbientThe strong carbon-fluorine bond generally imparts high stability. nih.gov

Hydrolysis and Other Degradation Mechanisms

Detailed experimental data on the hydrolysis and specific degradation mechanisms of this compound are not available. For fluorinated pharmaceuticals in general, abiotic transformation through photolysis is a recognized degradation pathway in aqueous environments. nih.gov This process can lead to the formation of various byproducts.

The degradation of pyridine derivatives in biological systems often proceeds through hydroxylation followed by ring cleavage. researchgate.net While this compound already possesses a hydroxyl group, it is conceivable that further oxidation or other enzymatic transformations could initiate its degradation. The presence of two fluorine atoms on the pyridine ring is expected to influence its susceptibility to both chemical and biological degradation, potentially making it more recalcitrant compared to non-fluorinated analogues. nih.gov

Computational Chemistry and Theoretical Modeling of Fluorinated Pyridine Systems

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational methods allow for a detailed examination of how electrons are distributed within a molecule and the nature of its molecular orbitals.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize the molecular geometry and calculate various electronic properties of fluorinated pyridines. researchgate.net For substituted pyridines, DFT methods can accurately predict molecular structures and vibrational frequencies. researchgate.net

Theoretical calculations for pyridine (B92270) derivatives are often performed using specific basis sets, such as 6-311++G(d,p), to ensure accuracy. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. nih.gov

HOMO-LUMO Gap Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This gap can be calculated using DFT methods and provides insights into the electronic absorption properties of the molecule. schrodinger.com For instance, a lower energy gap often corresponds to a bathochromic (red) shift in the UV-Vis spectrum. The energies of these frontier orbitals are critical in predicting how the molecule will interact with other species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine System

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.23
HOMO-LUMO Gap 5.62

Note: This data is illustrative for a generic substituted pyridine and not specific to 5,6-Difluoropyridin-3-ol.

Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO), Mulliken Population Analysis)

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites. Natural Bond Orbital (NBO) analysis is a powerful technique for studying charge distribution, orbital interactions, and bonding in molecules. uni-muenchen.de It provides a localized picture of the electron density in terms of lone pairs and bonds. uni-muenchen.de

NBO analysis can reveal important details about intramolecular interactions, such as hyperconjugation, which can influence the stability and reactivity of the molecule. By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the delocalization of electron density. uni-muenchen.dewisc.edu Mulliken population analysis is another method used to calculate atomic charges, providing a simpler, albeit basis-set dependent, picture of the charge distribution. nih.gov

Table 2: Illustrative Natural Population Analysis (NPA) Charges for a Substituted Pyridine Ring

Atom Charge (e)
N1 -0.55
C2 +0.20
C3 -0.15
C4 +0.10
C5 -0.12
C6 +0.18

Note: This data is illustrative for a generic substituted pyridine and not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For fluorinated pyridines, the MEP map can highlight the influence of the electronegative fluorine atoms and the hydroxyl group on the electrostatic potential of the aromatic ring, thereby guiding predictions of intermolecular interactions.

Prediction of Reactivity and Selectivity

Computational methods can also be employed to predict how a molecule will behave in a chemical reaction and the influence of its surrounding environment.

Molecular Dynamics (MD) Simulations for Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can be used to investigate its behavior in a solvent, a process known as solvation. By simulating the molecule in a box of solvent molecules (e.g., water), one can study the solute-solvent interactions and the structure of the solvation shell. nih.govksu.edu.sa

These simulations provide insights into how the solvent affects the conformation and properties of the molecule. The analysis of radial distribution functions from MD simulations can reveal the average distances and coordination numbers of solvent molecules around specific atoms of the solute. nih.gov Understanding solvation is crucial as it can significantly influence the reactivity and selectivity of chemical reactions.

Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-describing features of a molecule with its macroscopic properties. In the study of fluorinated pyridine systems, QSPR models are instrumental in predicting key physicochemical parameters that govern a compound's behavior, such as lipophilicity and acidity, without the need for extensive experimental measurements. nih.govresearchgate.netnih.gov

Research on 2-(thiofluoroalkyl)pyridines has demonstrated the utility of statistical modeling based on constitutional and Density Functional Theory (DFT) descriptors to elucidate structure-property relationships. nih.gov These models can effectively explain experimental observations and predict properties like the distribution coefficient at pH 7.4 (logD 7.4). nih.gov For instance, a key finding from such models is that a greater number of fluorine atoms generally leads to an increase in the logD 7.4 value. nih.gov This is rationalized by two main effects: an increase in the hydrophobic surface area of the molecule as C-H bonds are replaced by C-F bonds, and a decrease in the hydrogen-bond basicity of the pyridine nitrogen due to the strong electron-withdrawing inductive effect of fluorine. nih.gov

The descriptors used in these models are crucial for their predictive power. They can range from simple constitutional descriptors (e.g., number of fluorine atoms) to more complex quantum chemical descriptors derived from DFT calculations (e.g., atomic charges, dipole moments). The development of robust QSPR models relies on a diverse training set of molecules and rigorous validation to ensure their reliability and predictive capability for new compounds like this compound. nih.govmdpi.com

Table 1: Influence of Fluorination on Lipophilicity of 2-thiomethylpyridine Derivatives

CompoundSubstituentlogD 7.4
2-(methylthio)pyridine-SCH 31.69
2-((difluoromethyl)thio)pyridine-SCF 2H1.95
2-((trifluoromethyl)thio)pyridine-SCF 32.13

Data sourced from experimental measurements on related fluorinated pyridine systems. nih.gov

Prediction of Transition States

The theoretical prediction of transition states (TS) is a cornerstone of computational chemistry, providing essential insights into reaction mechanisms, kinetics, and energy barriers. For reactions involving fluorinated pyridines, such as nucleophilic aromatic substitution or metabolic transformations, identifying the transition state geometry is crucial for understanding reactivity. chemrxiv.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to locate transition states on the potential energy surface (PES). youtube.comyoutube.com A transition state is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com Standard computational procedures involve:

Initial Guess: Proposing an initial structure for the transition state based on chemical intuition or by using interpolation methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST). youtube.com

Optimization: Employing specialized algorithms to optimize the geometry to the saddle point. Keywords such as Opt(TS, CalcFC, NoEigenTest) are often used in computational chemistry software like Gaussian to perform this task. youtube.com

Verification: Performing a vibrational frequency calculation on the optimized structure to confirm the presence of a single imaginary frequency, which verifies that the structure is a true transition state. youtube.com

Recent advances also include the use of machine learning (ML) models to directly predict transition state geometries, which can significantly reduce the computational cost associated with traditional quantum mechanical calculations and accelerate the screening of reaction pathways. chemrxiv.org For a molecule like this compound, these methods can be applied to predict the transition states for its synthesis, degradation, or interaction with biological targets.

Analysis of Ionization Behavior and Cationic Properties

Influence of Fluorine Positioning on Ionization Energies

The positioning of fluorine atoms on a pyridine ring significantly modulates the molecule's electronic properties, including its ionization energy (IE). The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which generally stabilizes the molecular orbitals, leading to higher ionization energies compared to the non-fluorinated parent molecule. nih.gov

However, the precise impact on the highest occupied molecular orbital (HOMO), from which the first ionization occurs, is position-dependent. Computational and spectroscopic studies on difluoropyridines reveal these subtle effects. For example, the adiabatic ionization energy of 2,3-difluoropyridine (B50371) was determined to be 9.6958 ± 0.0004 eV, which is lower than that of 2,6-difluoropyridine. rsc.org This difference is attributed to the weaker hyperconjugative stabilization of the HOMO by the meta-positioned fluorine in 2,3-DFP compared to the para-like fluorine in 2,6-DFP. rsc.org

Table 2: Adiabatic Ionization Energies (AIE) of Fluorinated Pyridines

CompoundAIE (eV)
2,3-Difluoropyridine9.6958 ± 0.0004
2,6-Difluoropyridine> 9.6958

Data from high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy. rsc.org

Ionization-Induced Structural and Electronic Changes

The removal of an electron from a molecule during ionization leads to the formation of a radical cation, which often undergoes significant changes in both its geometric structure and electronic distribution. nih.gov In fluorinated pyridine systems, these changes can be pronounced.

High-resolution spectroscopic studies on 2,3-difluoropyridine show that ionization from the HOMO results in significant geometric distortion. rsc.org This is particularly evident in the activation of out-of-plane vibrational modes, which suggests a lowering of molecular symmetry upon ionization, potentially leading to a nonplanar cationic ground state. rsc.org Ab initio molecular orbital calculations on 2-fluoropyridine (B1216828) following N 1s ionization indicate that specific bond cleavages, such as the N–C2 and C5–C6 bonds, become likely, leading to fragmentation. dntb.gov.ua The electronegativity of the fluorine atom plays a crucial role in determining the stability and subsequent fragmentation pathways of the resulting cation. dntb.gov.ua

The strong electron-withdrawing nature of fluorine atoms stabilizes the molecular orbitals, and upon ionization, the resulting positive charge is delocalized throughout the molecule. nih.govacs.org Natural Bond Orbital (NBO) analysis and examination of electron density differences between the neutral and cationic species can provide a detailed picture of this charge redistribution. nih.govrsc.org For this compound, ionization is expected to cause significant changes in the bond lengths and angles within the pyridine ring and involving the substituents, as the electronic structure rearranges to accommodate the positive charge.

Vibrational Analyses of Proximate Cationic States

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for probing the structure and bonding of molecular cations. nih.govq-chem.com Upon ionization, the changes in molecular geometry and force constants of the bonds lead to shifts in the vibrational frequencies. nih.gov

For fluorinated pyridines, theoretical calculations using methods like DFT are essential for assigning the complex vibrational spectra of both the neutral (S 0) and cationic ground (D 0) states. nih.govresearchgate.net Studies on related systems have shown that ionization can lead to significant frequency shifts for specific vibrational modes. In the case of 2,3-difluoropyridine, the VUV-MATI spectrum reveals significant activity in out-of-plane vibrational modes in the cation, which are not prominent in the neutral molecule's spectrum. rsc.org This indicates a substantial change in the out-of-plane geometry upon ionization. rsc.org

Similarly, studies on the 2-quinolinone cation show that ionization strongly affects the vibrational modes associated with the part of the molecule where the electronic character is most changed, in that case, the HNCO group. nih.gov For the this compound cation, one would expect to see significant shifts in the vibrational frequencies associated with the C-F bonds, the C-O bond of the hydroxyl group, and the pyridine ring breathing modes. Comparing the calculated vibrational spectra of the neutral molecule and its cation allows for a detailed understanding of the structural and bonding changes induced by ionization.

Advanced Statistical and Structural Analysis

To gain a deeper understanding of the complex interplay of forces within fluorinated pyridine systems, advanced computational analysis methods are employed. These techniques go beyond standard geometry optimization and frequency calculations to probe the nuances of electronic structure and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: This method investigates intramolecular charge delocalization by analyzing the interactions between filled and vacant orbitals. For halogenated pyridines, NBO analysis reveals how substituents like fluorine alter the ring's electronic structure and bond strengths through hyperconjugative interactions. rsc.orgresearchgate.net

Atoms in Molecules (AIM) Theory: AIM theory provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. It is used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify and quantify non-covalent interactions, such as hydrogen bonds and halogen bonds, which are critical for understanding the crystal packing and condensed-phase properties of molecules like this compound. rsc.org

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a visualization tool that helps to identify and characterize non-covalent interactions in real space. It is particularly useful for studying how electron-donating or -withdrawing substituents on the pyridine ring modify intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.org

Hirshfeld Surface Analysis: This technique provides a graphical representation of intermolecular interactions in a crystal lattice. By mapping properties like electrostatic potential onto the Hirshfeld surface, one can visualize and quantify the contacts between molecules, highlighting the role of fluorine atoms in directing crystal packing through interactions like C-H···F or F···F contacts. nih.gov

These advanced computational tools provide a detailed framework for understanding how the specific placement of fluorine and hydroxyl groups in this compound dictates its electronic structure, reactivity, and intermolecular interactions. rsc.orgresearchgate.net

Principal Component Analysis (PCA) and K-means Clustering for Charge Variations

In the computational analysis of fluorinated pyridine systems, understanding the variations in atomic charges across a series of related compounds is crucial for predicting their chemical behavior. Principal Component Analysis (PCA) and K-means clustering are powerful statistical methods that can be employed to analyze large datasets of quantum chemical calculations, such as those derived from Density Functional Theory (DFT), to identify patterns in charge distribution.

PCA is a dimensionality-reduction technique that transforms a complex dataset of multiple variables into a smaller set of uncorrelated variables known as principal components. In the context of charge variations in fluorinated pyridines, the initial variables could include Mulliken or Natural Bond Orbital (NBO) charges on each atom for a range of different substitution patterns. The first few principal components often capture the most significant variance in the data, highlighting the key factors that influence charge distribution, such as the position and number of fluorine substituents.

For a hypothetical dataset of fluorinated pyridin-3-ol derivatives, a PCA could reveal how the electronegativity of fluorine atoms at different positions on the pyridine ring systematically alters the electron density at the nitrogen atom, the hydroxyl group, and the carbon atoms of the ring.

Hypothetical Principal Component Loadings for Charge Variations:

Variable (Atomic Charge)Principal Component 1Principal Component 2
N10.45-0.25
C2-0.30-0.40
C3-O0.150.50
C4-0.25-0.35
C5-F0.550.10
C6-F0.500.15
O-H0.100.60

This is a hypothetical table for illustrative purposes.

Following PCA, K-means clustering can be used to group the molecules into distinct clusters based on their charge distribution patterns. This unsupervised learning algorithm partitions the data into 'k' clusters, where each molecule belongs to the cluster with the nearest mean. For fluorinated pyridines, this could group molecules with similar electronic profiles, which may correlate with their reactivity or intermolecular binding properties. For instance, molecules with significant charge localization on the nitrogen atom might be clustered together, suggesting similar hydrogen bonding capabilities.

Radial Distribution Function (RDF) Analysis

Radial Distribution Function (RDF) analysis is a powerful tool used in molecular dynamics (MD) simulations to describe the average distribution of particles around a central reference particle. nih.gov It provides a statistical description of the local packing and particle density of a system. nih.gov For this compound, an RDF analysis of an MD simulation in a solvent, such as water, can reveal detailed information about the solvation structure.

The RDF, denoted as g(r), is calculated as the ratio of the average local number density of particles at a distance r to the bulk density of particles. nih.gov Peaks in the g(r) plot correspond to shells of solvent molecules around the solute. The position of the first peak indicates the most probable distance of the first solvation shell, and the integral of this peak provides the coordination number, which is the average number of solvent molecules in that shell.

For this compound in an aqueous solution, separate RDFs can be calculated for the distribution of water molecules around specific atoms of the solute. For example:

g(r) between the nitrogen atom (N1) and water oxygen (Ow): This would reveal the structure of water molecules hydrogen-bonding to the pyridine nitrogen.

g(r) between the hydroxyl hydrogen (H-O3) and water oxygen (Ow): This would characterize the hydrogen-donating capability of the hydroxyl group.

g(r) between the fluorine atoms (F5, F6) and water hydrogen (Hw): This could indicate the extent of weaker interactions between the fluorine atoms and water.

Hypothetical RDF Peak Positions and Coordination Numbers for this compound in Water:

Atomic PairFirst Peak Position (Å)Coordination Number
N1 - Ow2.81.5
H-O3 - Ow1.92.1
F5 - Hw2.50.8
F6 - Hw2.60.7

This is a hypothetical table for illustrative purposes.

This analysis provides a quantitative measure of the local solvent environment, which is crucial for understanding the solubility, reactivity, and biological interactions of this compound.

Spherical Harmonics Analysis for Atomic Order and Local Symmetries

Spherical Harmonics Analysis is a mathematical technique used to represent functions defined on the surface of a sphere. In computational chemistry, it can be applied to characterize the three-dimensional arrangement of atoms or electron density around a central point, providing a detailed description of atomic order and local symmetries.

For a molecule like this compound, this analysis can be used to quantify the anisotropy of the local environment around specific atoms. By expanding the distribution of neighboring atoms or the electrostatic potential on a sphere centered on an atom of interest into a series of spherical harmonics, one can obtain a set of coefficients that uniquely describe the geometry of the local environment.

The low-order coefficients in the spherical harmonics expansion capture the broad features of the distribution, while higher-order coefficients describe finer details. For instance, the analysis of the local environment around the nitrogen atom could quantitatively describe the deviation from perfect planar symmetry due to the influence of the adjacent fluorine atom and the hydroxyl group further down the ring.

This method is particularly useful for comparing the local atomic environments in different conformations of the molecule or in different condensed phases (e.g., liquid vs. crystal). It can also be used to analyze the directionality of intermolecular interactions, such as hydrogen bonds and halogen bonds, by representing the distribution of interacting partners on a sphere. The resulting coefficients can serve as quantitative descriptors for developing structure-property relationships.

Advanced Spectroscopic and Structural Characterization Techniques for Fluorinated Pyridinols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus offers an additional, highly sensitive probe for detailed analysis. biophysics.orghuji.ac.il

¹⁹F NMR for Fluorine Environments and Conformational Behavior

Fluorine-19 NMR is exceptionally suited for analyzing fluorinated compounds due to the ¹⁹F nucleus's 100% natural abundance, spin of ½, and high gyromagnetic ratio. wikipedia.org These properties result in high sensitivity and sharp signals. A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than that of ¹H NMR, minimizing the likelihood of signal overlap even in complex molecules. biophysics.orgwikipedia.org

For 5,6-Difluoropyridin-3-ol, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at the C-5 position and another for the fluorine at the C-6 position. The precise chemical shifts are highly sensitive to the local electronic environment, which is influenced by the hydroxyl group and the nitrogen atom within the pyridine (B92270) ring. alfa-chemistry.com This sensitivity makes ¹⁹F NMR a powerful tool for studying conformational changes, as subtle shifts in molecular geometry can lead to measurable changes in fluorine chemical shifts. nih.govnih.gov Furthermore, through-space or through-bond coupling between the two fluorine atoms (J-coupling) and between fluorine and nearby protons would provide critical data for confirming the substitution pattern. wikipedia.org

Table 1: Predicted ¹⁹F NMR Data for this compound
PositionExpected Chemical Shift (ppm, vs. CFCl₃)MultiplicityExpected Coupling (JFF)
F-6-90 to -140Doublet (d)15-25 Hz
F-5-130 to -170Doublet (d)15-25 Hz

Note: Values are estimates based on typical chemical shifts for fluoropyridines and are subject to solvent and substituent effects. fluorine1.ruucsb.edu

¹H and ¹³C NMR for Structural Elucidation

While ¹⁹F NMR provides specific information about the fluorinated positions, ¹H and ¹³C NMR are essential for elucidating the complete carbon-hydrogen framework. researchgate.net

In the ¹H NMR spectrum of this compound, distinct signals would be observed for the two aromatic protons and the hydroxyl proton. The chemical shifts and splitting patterns of the aromatic protons are influenced by their proximity to the nitrogen atom, the hydroxyl group, and the fluorine atoms. Coupling between protons and adjacent fluorine atoms (ⁿJHF) provides definitive evidence for the fluorine substitution pattern. rsc.org

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms directly bonded to fluorine (C-5 and C-6) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. acs.org Long-range coupling to the other fluorine atom may also be observed. magritek.com The chemical shifts of all carbons in the ring are influenced by the electronegative fluorine and oxygen substituents. semanticscholar.org For complex spectra, techniques that decouple both proton and fluorine nuclei (e.g., ¹³C{¹H, ¹⁹F}) can be employed to simplify the spectrum to single peaks for each carbon, aiding in assignment. magritek.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound
NucleusPositionExpected Chemical Shift (ppm)Multiplicity
¹HH-27.8 - 8.2Doublet of doublets (dd)
¹HH-47.0 - 7.4Doublet of doublets (dd)
¹HOH5.0 - 9.0Broad singlet (s)
¹³CC-2140 - 150Doublet (d)
¹³CC-3145 - 155Singlet (s) or small multiplet
¹³CC-4115 - 125Doublet (d)
¹³CC-5135 - 145Doublet of doublets (dd)
¹³CC-6148 - 158Doublet of doublets (dd)

Note: Chemical shifts are highly dependent on the solvent used. Multiplicity for carbons reflects coupling to fluorine. researchgate.netrsc.orgmdpi.comresearchgate.net

Application of ¹⁵N-Ammonia Tracking for Substitution Site Identification

In the synthesis of nitrogen-containing heterocycles, determining the precise location of nitrogen atoms or the regioselectivity of substitution reactions can be challenging. Isotopic labeling with ¹⁵N provides an unambiguous method for tracking nitrogen atoms through a reaction sequence. nih.govacs.org

For instance, if a synthetic route to a pyridinol involved a reaction with ammonia (B1221849) or an amine as a key step, using ¹⁵N-labeled ammonia would incorporate the ¹⁵N isotope into the pyridine ring. ¹⁵N NMR spectroscopy could then be used to directly observe the nitrogen environment. researchgate.net The ¹⁵N chemical shift is sensitive to the electronic environment and substitution on the ring. chemrxiv.orgacs.org More commonly, two-dimensional correlation experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can be used. This technique reveals long-range couplings between protons and the ¹⁵N nucleus, allowing for the unequivocal assignment of the nitrogen's position relative to the protons on the ring, thereby confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. They are complementary methods that provide a characteristic "fingerprint" and are excellent for identifying functional groups. aps.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz It is a powerful and rapid technique for identifying the functional groups present in a molecule. innovatechlabs.comupi.edu

For this compound, the FTIR spectrum would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1650 cm⁻¹ region. Strong absorption bands corresponding to C-F stretching are expected in the 1000-1300 cm⁻¹ range, providing clear evidence of fluorination. researchgate.netresearchgate.net

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200O-H StretchHydroxyl (-OH)
3100 - 3000C-H StretchAromatic Ring
1650 - 1400C=C and C=N StretchAromatic Ring
1300 - 1200C-O StretchPhenolic Hydroxyl
1250 - 1000C-F StretchAryl-Fluoride

Raman Spectroscopy for In-situ Monitoring of Intermediates

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to FTIR. arxiv.org However, it is particularly advantageous for in-situ monitoring of chemical reactions, including the detection of transient intermediates. researchgate.netirdg.orgmdpi.comyoutube.com This is due to its low sensitivity to water and the ability to use fiber optic probes directly in a reaction vessel. irdg.org

During the synthesis of this compound, Raman spectroscopy could be used to follow the reaction progress in real time. For example, in a step where a precursor is converted to the final product, one could monitor the disappearance of a characteristic Raman band of the reactant (e.g., a C-Br stretch if it's a substitution reaction) and the simultaneous appearance of bands corresponding to the product (e.g., C-F or O-H vibrations). scispace.comacs.org This allows for the optimization of reaction conditions and can provide mechanistic insights by detecting the rise and fall of signals from short-lived reaction intermediates. researchgate.netscispace.com

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, detailed information about bond lengths, bond angles, and crystal packing can be obtained.

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. For this compound, this technique would elucidate the precise three-dimensional arrangement of its atoms, confirming the planarity of the pyridine ring and the specific positions of the fluorine and hydroxyl substituents.

The analysis would yield critical data on intramolecular features, such as the bond lengths of C-F, C-N, C-O, and C-C bonds, as well as the bond angles within the pyridine ring. This information is crucial for understanding the electronic effects of the fluorine substituents on the aromatic system. Furthermore, the crystal packing arrangement would be revealed, detailing the nature and geometry of intermolecular interactions. Key interactions for this compound would likely include:

Hydrogen Bonding: Strong hydrogen bonds are expected between the hydroxyl group (-OH) of one molecule and the nitrogen atom of a neighboring molecule, forming chains or more complex networks.

π-π Stacking: Interactions between the electron-rich pyridine rings of adjacent molecules.

Halogen Bonding: Potential interactions involving the fluorine atoms.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, based on known structures of similar pyridine derivatives.

Interactive Table: Illustrative Crystallographic Data for a Fluorinated Pyridinol Users can sort the table by clicking on the headers.

Parameter Hypothetical Value Description
Crystal System Monoclinic The crystal lattice system.
Space Group P2₁/c The symmetry group of the crystal.
a (Å) 7.5 Unit cell dimension along the a-axis.
b (Å) 5.2 Unit cell dimension along the b-axis.
c (Å) 14.8 Unit cell dimension along the c-axis.
**β (°) ** 98.5 The angle of the b-axis relative to the a-c plane.
**Volume (ų) ** 570.3 The volume of the unit cell.
Z 4 The number of molecules in the unit cell.
H-Bond (D-H···A) O-H···N The primary hydrogen bonding interaction.

| H-Bond Distance (Å) | 2.85 | The distance between the donor and acceptor atoms. |

Pyridinol compounds can act as ligands in organometallic chemistry, coordinating to metal centers through the lone pair of electrons on the nitrogen atom or via the deprotonated hydroxyl group. Should this compound be used as a ligand to form an organometallic complex, single-crystal X-ray diffraction would be indispensable for its characterization. researchgate.net

The analysis would confirm the coordination of the ligand to the metal center and precisely determine the coordination geometry (e.g., tetrahedral, square planar, or octahedral). It would also provide exact measurements of the metal-ligand bond lengths (e.g., Metal-N or Metal-O distances) and the bond angles around the metal. This information is vital for understanding the nature of the coordination bond and the electronic influence of the difluorinated pyridinol ligand on the properties of the complex. No published crystal structures of organometallic complexes containing the this compound ligand were identified in a survey of relevant literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining molecular weight, confirming molecular formulas, and elucidating chemical structures.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 parts per million), allowing for the determination of an unambiguous molecular formula. researchgate.net For this compound (molecular formula C₅H₃F₂NO), the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of its constituent elements.

The ability of HRMS to provide mass measurements to four or more decimal places allows for the confident differentiation of the target compound from other molecules that may have the same nominal (integer) mass but different elemental compositions. This is a critical step in the identification and confirmation of the compound's identity in a sample.

Interactive Table: HRMS Data for Molecular Formula Confirmation Users can filter the table by typing in the search box.

Molecular Formula Compound Name Nominal Mass Theoretical Exact Mass
C₅H₃F₂NO This compound 131 131.01825
C₆H₅N₃O 4-Nitroaniline 131 131.03816
C₇H₇NO₂ Methyl anthranilate 131 131.04768

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com However, polar compounds like this compound, which contain a hydroxyl group, are not suitable for direct GC-MS analysis. The hydroxyl group can cause poor peak shape and thermal degradation in the GC injector and column.

To overcome this, a derivatization step is necessary. nih.govnih.gov The most common approach for compounds with hydroxyl groups is silylation, where the active hydrogen of the -OH group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.net This reaction, typically using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the polar alcohol into a more volatile and thermally stable TMS ether.

The resulting derivatized compound, 5,6-difluoro-3-(trimethylsilyloxy)pyridine, can then be readily analyzed by GC-MS. The mass spectrometer would detect the molecular ion of the derivative and its characteristic fragmentation pattern. A key fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the TMS ether, which is a hallmark of silylated compounds.

Vacuum-ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy is a high-resolution technique used to determine very precise adiabatic ionization energies (AIE) of molecules. rsc.orgnih.gov The AIE is the minimum energy required to remove an electron from a molecule in its ground state to form a cation, also in its ground state. libretexts.org This technique provides fundamental information about the electronic structure and bonding within a molecule.

While the VUV-MATI spectrum of this compound has not been reported, studies on related isomers provide valuable insights. researchgate.netrsc.orgnih.gov The AIE is sensitive to the position and nature of substituents on the pyridine ring. The electron-withdrawing fluorine atoms generally increase the ionization energy relative to pyridine, while the hydroxyl group, depending on its position, can have a competing effect. Analysis of the VUV-MATI spectrum also reveals information about the vibrational modes of the resulting cation, offering a deeper understanding of the changes in molecular geometry upon ionization. nih.gov

Interactive Table: Adiabatic Ionization Energies of Related Fluoropyridines Users can sort the table by clicking on the headers.

Compound Adiabatic Ionization Energy (eV) Reference
2-Fluoropyridine (B1216828) 9.6702 ± 0.0004 nih.gov
3-Fluoropyridine 9.4946 ± 0.0007 researchgate.net
2,6-Difluoropyridine 9.7160 ± 0.0004 rsc.org

Based on these values, the AIE of this compound would be influenced by the combined inductive effects of the two fluorine atoms and the electronic effects of the meta-positioned hydroxyl group.

Derivatization Methodologies for Analytical Purposes of Fluorinated Pyridinols

For the analysis of fluorinated pyridinols like 5,6-Difluoropyridin-3-ol, derivatization is a key chemical modification process. This technique is employed to convert the analyte into a product with properties more suitable for a specific analytical method, enhancing separation and detection. mdpi.comtaylorandfrancis.com Derivatization is particularly crucial for gas chromatography (GC) to analyze compounds with low volatility or poor thermal stability. libretexts.org It can also improve peak resolution and symmetry by reducing interactions between the analyte and the chromatographic column. weber.hu

Applications As Advanced Synthetic Building Blocks and Intermediates

Role in Pharmaceutical and Agrochemical Synthesis

The incorporation of a fluorinated pyridine (B92270) moiety is a widely recognized strategy in medicinal and agricultural chemistry for optimizing the biological activity and pharmacokinetic profile of a lead compound. nih.gov 5,6-Difluoropyridin-3-ol serves as a key starting material in this context, enabling the introduction of this privileged scaffold.

The pyridine ring is a fundamental structural motif found in numerous bioactive compounds, including vitamins and a significant percentage of FDA-approved drugs. mdpi.com Nitropyridines and other functionalized pyridines are established precursors for a wide array of complex molecules with demonstrated therapeutic and agricultural applications. mdpi.com The this compound scaffold is particularly useful for generating derivatives that can act as inhibitors for enzymes like Janus kinase 2 (JAK2) or glycogen (B147801) synthase kinase-3 (GSK3). mdpi.com The strategic placement of fluorine atoms on the pyridine ring can lead to enhanced biological efficacy and improved metabolic stability, attributes that are highly sought after in the design of new pharmaceuticals and agrochemicals. acs.org

Table 1: Examples of Bioactive Scaffolds Derived from Pyridine Precursors

Precursor Class Resulting Bioactive Scaffold Potential Application
Chloronitropyridines JAK2 Inhibitor Cores Anti-inflammatory, Oncology
Dichloronitropyridines GSK3 Inhibitor Cores Neurodegenerative diseases, Diabetes
Aminopyridines Kinase Modulators Oncology

The inclusion of fluorine atoms in drug candidates is a powerful tool in modern medicinal chemistry for fine-tuning molecular properties. nih.gov The this compound structure offers several advantages in the rational design of enzyme inhibitors and receptor modulators. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. researchgate.net Introducing fluorine atoms at the 5 and 6 positions can block potential sites of oxidative metabolism, thereby increasing the in vivo half-life and bioavailability of a drug molecule.

Modulation of Basicity: The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, which significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity can be crucial for optimizing a molecule's solubility, cell permeability, and off-target activity, such as avoiding interactions with the hERG channel.

Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole, and electrostatic interactions. benthamscience.com It can also increase the lipophilicity of the molecule, which may enhance hydrophobic interactions between the drug and its target receptor. benthamscience.com

Conformational Control: The strategic placement of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that binds more effectively to an enzyme active site or a receptor.

These principles are leveraged to design potent and selective inhibitors. For example, fluorinated pyrimidines are known to act as effective mechanism-based inhibitors of enzymes like thymidylate synthase. nih.govmdpi.com Similarly, the fluorinated pyridine scaffold can be incorporated into molecules designed to modulate the activity of various receptors by optimizing the fit and electronic complementarity with the target protein. nih.gov

Construction of Complex Organic Scaffolds

The reactivity of this compound at its hydroxyl group and the pyridine ring itself makes it an ideal starting point for synthesizing a variety of more elaborate fluorinated heterocyclic systems.

This compound is a foundational block for creating a diverse range of fluorinated heterocycles. The hydroxyl group is a key functional handle that can readily undergo various chemical transformations. These reactions allow for the extension of the molecular framework and the introduction of new functionalities, leading to the construction of novel and complex fluorinated compounds for screening in drug discovery and materials science.

Table 2: Key Synthetic Transformations of this compound

Reaction Type Reagent Example Product Type
O-Alkylation Alkyl halides (e.g., Ethyl iodide) 3-Alkoxy-5,6-difluoropyridine
O-Arylation Arylboronic acids (Chan-Lam coupling) 3-Aryloxy-5,6-difluoropyridine
Etherification Alcohols (Mitsunobu reaction) 3-(Alkyloxy)-5,6-difluoropyridine

Naphthyridines are bicyclic heterocyclic compounds that form the core of many antibacterial agents and other pharmaceuticals. mdpi.com Numerous synthetic strategies exist for their construction, many of which rely on functionalized pyridine precursors. digitallibrary.co.innih.govmdpi.com While direct synthesis from this compound may not be the most common route, its structure makes it a highly plausible intermediate.

For instance, classic naphthyridine syntheses like the Skraup or Friedländer reactions typically utilize an aminopyridine as a key starting material. nih.govmdpi.com The hydroxyl group of this compound can be chemically converted into an amino group through multi-step sequences (e.g., conversion to a leaving group followed by substitution with an amine or azide (B81097) and subsequent reduction). The resulting 5,6-difluoro-3-aminopyridine could then undergo condensation and cyclization with appropriate carbonyl compounds to yield difluorinated naphthyridine skeletons, which are of significant interest for developing new antimicrobial agents. mdpi.com

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a core component in numerous drug candidates, particularly kinase inhibitors. researchgate.net A common and effective method for synthesizing this bicyclic system involves the construction of the pyrazole (B372694) ring onto a pre-existing, suitably substituted pyridine ring. nih.gov This approach typically requires a pyridine intermediate bearing a chlorine or other leaving group at the 2-position and a nitrile, ester, or ketone at the 3-position, which can then be cyclized with hydrazine (B178648) or a substituted hydrazine. nih.gov

Materials Science Applications

The structural features of this compound—a difluorinated aromatic core and a nucleophilic hydroxyl group—position it as a candidate for the development of novel materials. The carbon-fluorine bond's strength and the unique properties of fluorinated compounds, such as thermal stability and chemical resistance, are highly sought after in materials science.

Monomers for Fluoropolymers and Fluorinated Network Materials

While direct polymerization of this compound is not extensively documented in publicly available research, its structure is inherently suitable for use as a monomer or co-monomer in the synthesis of specialized fluoropolymers. The hydroxyl group provides a reactive site for polymerization reactions, such as polycondensation or polyetherification. Incorporation of the difluoropyridinyl moiety into a polymer backbone could impart desirable characteristics.

Potential Contributions of this compound in Fluoropolymers:

FeaturePotential Impact on Polymer Properties
Difluoropyridine Ring Enhanced thermal stability, chemical inertness, and specific dielectric properties.
Hydroxyl Group Provides a reactive handle for polymerization, enabling integration into various polymer structures like polyesters or polyethers.
Nitrogen Heteroatom Can influence chain-to-chain interactions, solubility, and potential for post-polymerization modification.

The resulting fluorinated network materials could find applications in high-performance coatings, membranes, or electronic components where durability and specific electronic properties are paramount.

Components in Specialty Chemicals and Advanced Materials

This compound serves as a key intermediate in the synthesis of complex organic molecules. Its utility as a building block is noted in patent literature, for instance, in the creation of thyroid hormone receptor modulators. In this context, the difluoropyridinol core is a foundational element upon which a more complex and biologically active molecule is constructed.

As a component in specialty chemicals, it can be used to introduce the difluoropyridinyl group into larger structures, modifying their physical and chemical properties. This is particularly relevant in the development of advanced materials such as liquid crystals or organic light-emitting diodes (OLEDs), where the electronic nature of the aromatic system is critical to performance.

Macrocyclic Systems Formation

The formation of macrocycles often requires bifunctional building blocks that can undergo controlled cyclization reactions. The distinct reactivity of the hydroxyl group and the potential for substitution reactions on the fluorinated pyridine ring make this compound a plausible candidate for constructing novel macrocyclic systems. Although specific examples of its use in this context are not prominent in current literature, its structure suggests potential for creating host-guest systems or complex ligands for catalysis, where the defined geometry and electronic environment of the pyridine ring would be advantageous.

Radiopharmaceutical Precursors

The development of novel radiotracers for medical imaging techniques like Positron Emission Tomography (PET) is a rapidly advancing area of research. Fluorine-18 is a widely used radionuclide for PET, and precursors that can be efficiently labeled with [¹⁸F] are in high demand.

Precursors for Positron Emission Tomography (PET) Tracers

Fluorinated heterocycles are a cornerstone of many PET tracer designs. The stable, non-radioactive version of a compound, such as this compound, can serve as a reference standard and as a precursor for radiosynthesis. The synthesis of an [¹⁸F]-labeled version would likely involve a nucleophilic substitution reaction where one of the fluorine atoms is replaced with the [¹⁸F] radionuclide.

The resulting [¹⁸F]-labeled this compound could then be used as a building block itself, to be coupled to a larger, biologically active molecule that targets specific receptors or metabolic pathways in the body. The presence of the hydroxyl group offers a convenient point of attachment for such conjugations. The development of such a tracer would enable non-invasive imaging and study of various physiological and pathological processes. While this specific precursor is not yet widely cited in PET literature, its chemical nature aligns well with the requirements for developing novel imaging agents.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Approaches to Difluoropyridinols

While the synthesis of fluorinated heterocycles has advanced significantly, the development of environmentally benign and efficient methods remains a key objective. nih.gov Traditional fluorination methods can be hazardous and limited in scope, creating a demand for innovative synthetic strategies. nih.gov Future research in the synthesis of 5,6-Difluoropyridin-3-ol and related difluoropyridinols is expected to focus on several key areas:

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds. This includes the use of safer, more environmentally friendly fluorinating agents and solvent systems. nih.gov Research into solid-supported reagents and catalytic methods that minimize waste and energy consumption will be crucial.

Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as fluorinases and other biocatalysts, offers a highly selective and sustainable route to organofluorine compounds under mild conditions. researchgate.net Exploring enzymatic pathways for the synthesis or modification of difluoropyridinol precursors could provide novel and efficient access to these molecules. researchgate.netmdpi.com This chemoenzymatic approach combines the advantages of chemical synthesis with the high selectivity of biological catalysts. man.ac.uk

Continuous Flow Chemistry: Flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters for fluorination reactions. nih.govmdpi.com The use of microreactors can enable the safe handling of hazardous reagents and intermediates, while allowing for rapid optimization and production. nih.govmdpi.comnbinno.com Developing a continuous flow synthesis for this compound could streamline its production and make it more accessible for further research and application.

Synthetic ApproachKey AdvantagesRelevant Research Areas
Green Chemistry Reduced environmental impact, increased safety, cost-effectiveness.Development of novel fluorinating agents, use of benign solvents, catalysis.
Biocatalysis High selectivity, mild reaction conditions, sustainability.Enzyme discovery and engineering (e.g., fluorinases), chemoenzymatic synthesis.
Flow Chemistry Enhanced safety, scalability, precise reaction control, process intensification.Microreactor technology, automated synthesis, telescoped reaction sequences.

Advanced Computational Studies on Fluorine Effects and Molecular Interactions

Computational chemistry provides powerful tools to understand and predict the behavior of fluorinated molecules. For this compound, advanced computational studies can offer profound insights into the effects of its fluorine substituents and guide the design of new derivatives with tailored properties.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, molecular geometry, and vibrational spectra of this compound. Such calculations can elucidate how the two fluorine atoms modulate the electron distribution within the pyridine (B92270) ring, impacting its reactivity and interaction with other molecules.

Analysis of Non-Covalent Interactions: The fluorine atoms in this compound can participate in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds, which are crucial for molecular recognition and self-assembly. While fluorine is a weak hydrogen bond acceptor, these interactions play a significant role in the binding of fluorinated ligands to biological targets. Computational methods can be used to model and quantify the strength and nature of these interactions, providing a deeper understanding of the molecule's binding capabilities.

In Silico Property Prediction: Computational tools can be used to predict various physicochemical properties of this compound and its potential derivatives, such as lipophilicity, pKa, and metabolic stability. This in silico analysis can help prioritize synthetic targets and reduce the need for extensive experimental screening in the early stages of drug discovery and materials development.

Exploration of New Derivatization Strategies for Enhanced Analytical Resolution

To fully characterize and utilize this compound and its derivatives, robust analytical methods are essential. Derivatization, the chemical modification of a compound to enhance its analytical detection, is a key strategy in this regard. Future research should explore novel derivatization approaches tailored for fluorinated pyridinols.

Derivatization for GC-MS and LC-MS Analysis: The hydroxyl group of this compound is a prime target for derivatization to improve its volatility and chromatographic behavior for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Common methods include silylation and acylation. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve sensitivity. The development of new derivatizing agents specifically designed for fluorinated compounds could lead to more sensitive and reliable analytical methods.

Chiral Derivatization: For the analysis of chiral derivatives of this compound, the development of chiral derivatization methods will be crucial. This involves reacting the molecule with a chiral derivatizing agent to form diastereomers that can be separated and quantified using standard chromatographic techniques. This is particularly important in pharmaceutical research where the stereochemistry of a molecule can have a profound impact on its biological activity.

Analytical TechniqueDerivatization GoalCommon Reagents/Methods
GC-MS Increase volatility, improve thermal stability, enhance detection.Silylating agents (e.g., TMS), Acylating agents (e.g., PFP anhydride).
LC-MS Enhance ionization efficiency, improve chromatographic separation, increase sensitivity.Pyrylium salts, 2-Nitrosopyridine.
Chiral Analysis (GC/LC) Separate enantiomers by forming diastereomers.Chiral derivatizing agents (e.g., chiral acids, chiral isocyanates).

Expanding the Scope of Applications as Synthetic Intermediates in Emerging Fields

The true value of this compound lies in its potential as a building block for the synthesis of more complex molecules with novel functions. Its unique combination of a hydroxyl group for further functionalization and two fluorine atoms for modulating molecular properties makes it an attractive intermediate for various applications.

Medicinal Chemistry: Fluorinated pyridines are prevalent in a wide range of pharmaceuticals due to the beneficial effects of fluorine on properties such as metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.net this compound can serve as a key intermediate for the synthesis of novel drug candidates targeting a variety of diseases. nih.govresearchgate.net The difluoro substitution pattern can be exploited to fine-tune the electronic and steric properties of the final compound, potentially leading to improved efficacy and safety profiles.

Agrochemicals: The incorporation of fluorine is also a common strategy in the design of modern herbicides, insecticides, and fungicides. nih.gov The unique properties of fluorinated compounds can lead to enhanced potency and selectivity. This compound could be a valuable precursor for the development of new agrochemicals with improved performance and environmental profiles.

Materials Science: Fluorinated organic molecules are increasingly being used in the development of advanced materials, including high-performance polymers, liquid crystals, and organic electronics. man.ac.uk The thermal and chemical stability conferred by the carbon-fluorine bond, along with the electronic effects of fluorine, make these compounds attractive for such applications. Derivatives of this compound could be explored as monomers or additives for the creation of novel materials with tailored optical, electronic, and physical properties. man.ac.uk

Q & A

Basic: What are the optimal synthetic routes for 5,6-Difluoropyridin-3-ol, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis of fluorinated pyridines often involves halogen exchange or direct fluorination. For analogs like 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol, fluorination is achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled heating (80–100°C) . For this compound, a plausible route involves:

Starting Material : Begin with a dichloropyridine precursor (e.g., 3,5-dichloropyridin-2-ol).

Fluorination : React with KF or Selectfluor® in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (90–120°C) to substitute chlorine with fluorine .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Key Variables : Excess fluorinating agent (>2 eq.) and prolonged reaction time (12–24 hrs) improve yield, but side reactions (e.g., over-fluorination) may occur if temperature exceeds 120°C .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify hydroxyl proton (δ 10–12 ppm, broad) and aromatic protons (δ 7–8 ppm, split by adjacent fluorine atoms).
    • ¹⁹F NMR : Two distinct signals for fluorine atoms at C5 and C6 (δ -110 to -150 ppm, depending on electronic environment) .
  • IR Spectroscopy : Confirm hydroxyl group (O-H stretch: 3200–3600 cm⁻¹) and C-F bonds (1000–1250 cm⁻¹) .
  • X-ray Crystallography : Resolve spatial arrangement of fluorine atoms and hydrogen-bonding interactions (e.g., O-H···N/F), critical for confirming regiochemistry .

Advanced: How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, the meta-directing hydroxyl group at C3 facilitates regioselective coupling at C4 .
  • Steric Effects : Adjacent fluorine atoms at C5 and C6 create steric hindrance, limiting access to catalysts in Pd-mediated reactions (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., XPhos) to enhance stability of Pd intermediates .
  • Case Study : For analogs like 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol, coupling with aryl boronic acids requires Pd(OAc)₂, SPhos ligand, and Cs₂CO₃ in toluene/water (80°C, 12 hrs) .

Advanced: What strategies are used to evaluate the bioactivity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes sensitive to fluorinated heterocycles (e.g., kinases, phosphatases).
  • Assay Design :
    • Kinase Inhibition : Use ATP-competitive assays with purified kinases (e.g., EGFR, JAK2) and measure IC₅₀ via fluorescence polarization .
    • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Fluorine enhances membrane permeability, but hydroxyl group may reduce logP .
  • Data Interpretation : Compare with non-fluorinated analogs to isolate fluorine’s contribution to potency. For example, 5,6-difluoro substitution in pyridines increases metabolic stability by 2–3× in hepatic microsome assays .

Advanced: How can computational modeling predict the solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify hydrogen-bonding sites (e.g., O-H and F atoms) .
  • Molecular Dynamics (MD) : Simulate solvation in water/octanol to predict logP and solubility. Fluorine’s hydrophobic contribution may reduce aqueous solubility by ~20% compared to non-fluorinated analogs .
  • Degradation Pathways : Use density functional theory (DFT) to model hydrolysis at C3-OH under acidic conditions. Fluorine’s electron-withdrawing effect stabilizes the conjugate base, delaying degradation .

Advanced: How should researchers address contradictions in reported biological activity data for fluorinated pyridinols?

Methodological Answer:

  • Root Cause Analysis :
    • Purity : Confirm compound identity via LC-MS and ¹H/¹⁹F NMR. Impurities ≥5% can skew bioassay results .
    • Assay Conditions : Variability in buffer pH, temperature, or enzyme sources (e.g., recombinant vs. native) may explain discrepancies.
  • Validation : Reproduce assays with standardized protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., staurosporine for kinase assays) .
  • Meta-Analysis : Compare datasets using multivariate statistics to identify outliers or confounding variables (e.g., solvent DMSO concentration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.